

# BIO-8169: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest		
Compound Name:	BIO-8169	
Cat. No.:	B12363237	Get Quote

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the kinase selectivity profile of **BIO-8169**, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor. The following sections detail its cross-reactivity against a panel of other kinases, the experimental methodology used for this assessment, and visualizations of the relevant biological pathway and experimental workflow.

#### **Executive Summary**

**BIO-8169** is a selective inhibitor of IRAK4 with a reported IC50 of 0.23 nM. To assess its specificity, the inhibitor was screened against a panel of 47 human kinases at a concentration of 1  $\mu$ M. The results indicate a high degree of selectivity for IRAK4, with minimal off-target activity observed against the tested kinases. This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.

#### **Kinase Cross-Reactivity Data**

The cross-reactivity of **BIO-8169** was evaluated against the Eurofins SafetyScreen EFC 47 Kinase panel. The following table summarizes the percentage of inhibition observed for each kinase at a **BIO-8169** concentration of 1  $\mu$ M.



Kinase Target	% Inhibition at 1 μM BIO-8169
IRAK4	100
CLK1	48
DYRK1A	40
DYRK1B	34
STK10	33
FLT3	31
YSK4 (MAP3K19)	29
HIPK2	28
HIPK3	26
MINK	25
MAP3K15	24
TNIK	24
GCK (MAP4K2)	23
MEK5 (MAP2K5)	22
MST1 (STK4)	20
MST2 (STK3)	20
LOK (STK10)	19
PLK4	19
SLK	19
Other 28 Kinases	< 20%

Data extracted from the supplementary information of "Discovery of **BIO-8169**—A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation".



### **Experimental Protocols**

The kinase selectivity of **BIO-8169** was determined using a radiometric kinase assay, a gold-standard method for assessing kinase activity.

Eurofins KinaseProfiler™ Radiometric Assay (General Protocol)

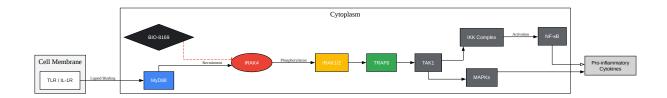
This protocol provides a representative methodology for the kinase screening.

- Reaction Setup: The specific kinase, the substrate (e.g., myelin basic protein or a synthetic peptide), and BIO-8169 are incubated in a buffer solution (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).
- Initiation: The kinase reaction is initiated by the addition of [γ-33P]-ATP. The final ATP concentration is typically at the Km for each specific kinase to ensure accurate determination of inhibitory potential.
- Incubation: The reaction mixture is incubated for a set period (e.g., 40 minutes) at room temperature to allow for substrate phosphorylation.
- Termination: The reaction is stopped by the addition of phosphoric acid.
- Detection: A portion of the reaction mixture is spotted onto a filter mat. The filter is then washed to remove unincorporated [y-33P]-ATP.
- Quantification: The amount of radioactivity remaining on the filter, which corresponds to the
  phosphorylated substrate, is measured using a scintillation counter. The percentage of
  inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the
  control reactions without the inhibitor.

## **Visualizations**

To better understand the context and methodology of these cross-reactivity studies, the following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow.

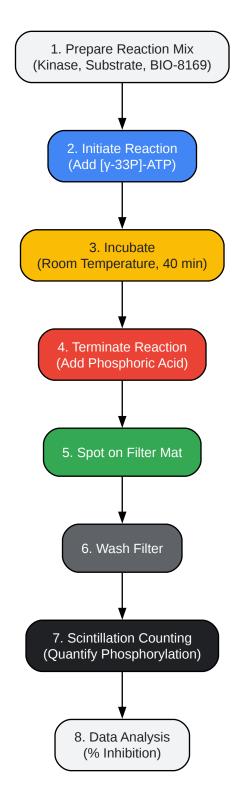




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Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.





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Caption: Workflow for the radiometric kinase cross-reactivity assay.

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